molecular formula C21H27N3O B6696233 Cyclopentyl-[3-[(2-methylquinolin-6-yl)methylamino]pyrrolidin-1-yl]methanone

Cyclopentyl-[3-[(2-methylquinolin-6-yl)methylamino]pyrrolidin-1-yl]methanone

Cat. No.: B6696233
M. Wt: 337.5 g/mol
InChI Key: JDLMOPXWCCUWLP-UHFFFAOYSA-N
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Description

Cyclopentyl-[3-[(2-methylquinolin-6-yl)methylamino]pyrrolidin-1-yl]methanone is a complex organic compound that features a cyclopentyl group, a quinoline derivative, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-[3-[(2-methylquinolin-6-yl)methylamino]pyrrolidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline nucleus can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-[3-[(2-methylquinolin-6-yl)methylamino]pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopentyl-[3-[(2-methylquinolin-6-yl)methylamino]pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function . The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Pyrrolidine derivatives: Such as nicotine and proline, which have various biological activities.

Uniqueness

Cyclopentyl-[3-[(2-methylquinolin-6-yl)methylamino]pyrrolidin-1-yl]methanone is unique due to its combination of a quinoline derivative with a pyrrolidine ring and a cyclopentyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

cyclopentyl-[3-[(2-methylquinolin-6-yl)methylamino]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-15-6-8-18-12-16(7-9-20(18)23-15)13-22-19-10-11-24(14-19)21(25)17-4-2-3-5-17/h6-9,12,17,19,22H,2-5,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLMOPXWCCUWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CNC3CCN(C3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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